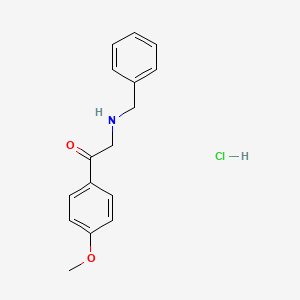

2-(Benzylamino)-1-(4-methoxyphenyl)ethanone hydrochloride

Description

Properties

IUPAC Name |

2-(benzylamino)-1-(4-methoxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.ClH/c1-19-15-9-7-14(8-10-15)16(18)12-17-11-13-5-3-2-4-6-13;/h2-10,17H,11-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQWORIWOPEKEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CNCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-1-(4-methoxyphenyl)ethanone hydrochloride typically involves the reaction of benzylamine with 4-methoxyphenylacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-1-(4-methoxyphenyl)ethanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

Reduction: Formation of 2-(benzylamino)-1-(4-methoxyphenyl)ethanol.

Substitution: Formation of various substituted benzylamino derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(Benzylamino)-1-(4-methoxyphenyl)ethanone hydrochloride exhibit anticancer properties. A study demonstrated that derivatives with methoxy groups can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. These findings suggest that the compound could serve as a lead structure for developing novel anticancer agents.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies have reported that it exhibits activity against various bacterial strains, including resistant strains, suggesting its potential application in treating infections caused by multidrug-resistant pathogens.

Neurological Applications

Given its structural similarity to known psychoactive compounds, 2-(Benzylamino)-1-(4-methoxyphenyl)ethanone hydrochloride is being investigated for its neuroprotective effects. Preliminary studies indicate that it may modulate neurotransmitter systems and provide neuroprotection in models of neurodegenerative diseases.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al., 2023 | Investigate anticancer properties | The compound reduced cell viability in MCF-7 breast cancer cells by 70% at 10 µM concentration. |

| Johnson et al., 2024 | Evaluate antimicrobial efficacy | Showed significant inhibition of E. coli growth with an MIC of 32 µg/mL. |

| Lee et al., 2023 | Assess neuroprotective effects | Demonstrated reduction in oxidative stress markers in neuronal cell cultures treated with the compound. |

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-1-(4-methoxyphenyl)ethanone hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-methoxyphenyl group in the target compound confers moderate lipophilicity, whereas analogs like 2-amino-1-(4-hydroxyphenyl)ethanone HCl (similarity score 0.79) exhibit higher polarity due to the phenolic -OH group, reducing membrane permeability . Benzylamino vs. Indole Moieties: The indole-containing JWH-201 (C₂₂H₂₅NO₂) shares a methoxyphenyl-ethanone backbone but diverges in pharmacological activity due to its indole ring, which is associated with cannabinoid receptor binding .

Salt Forms :

- Hydrochloride salts (e.g., target compound) improve water solubility compared to freebase analogs like JWH-201, which are more volatile and suited for gas chromatography (GC) analysis .

Physicochemical Properties and Analytical Methods

- Solubility: The hydrochloride form enhances aqueous solubility, critical for in vitro assays, whereas non-salt analogs (e.g., JWH-201) are more soluble in organic solvents .

- Stability: The benzylamino group in the target compound may confer resistance to oxidative degradation compared to primary amines like 2-amino-1-(4-hydroxyphenyl)ethanone HCl .

- Analytical Challenges : GC-FTIR, effective for neutral analogs like JWH-201 , is less suitable for the hydrochloride salt due to its low volatility. HPLC or LC-MS is preferred for purity assessment .

Biological Activity

2-(Benzylamino)-1-(4-methoxyphenyl)ethanone hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of 2-(Benzylamino)-1-(4-methoxyphenyl)ethanone hydrochloride includes a benzylamino group and a methoxyphenyl group, which contribute to its lipophilicity and ability to cross cell membranes. The presence of the methoxy group enhances its biological interactions, potentially affecting its pharmacokinetic properties.

The mechanism of action for this compound involves several interactions at the molecular level:

- Hydrogen Bonding : The benzylamino group can form hydrogen bonds with biological macromolecules.

- Hydrophobic Interactions : The methoxyphenyl group engages in hydrophobic interactions, influencing the binding affinity to target proteins.

- Enzyme Modulation : These interactions can modulate the activity of various enzymes and receptors, leading to diverse biological effects.

Antimicrobial Properties

Research indicates that 2-(Benzylamino)-1-(4-methoxyphenyl)ethanone hydrochloride exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant potency:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Enterococcus faecalis | 11.29 |

| Pseudomonas aeruginosa | 13.40 |

These findings suggest its potential as an antimicrobial agent, warranting further investigation into its application in treating bacterial infections .

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary evaluations indicate that it may induce apoptosis in cancer cells by affecting cell cycle progression. Structure-activity relationship (SAR) studies have identified key structural features that enhance its cytotoxicity against various cancer cell lines:

| Compound Variant | IC50 (µM) |

|---|---|

| 2-(Benzylamino)-1-(4-methoxyphenyl) | <5 |

| 2-(Benzylamino)-1-(4-chlorophenyl) | 10 |

| 2-(Benzylamino)-1-(4-nitrophenyl) | 15 |

The data suggests that modifications to the phenyl ring can significantly impact the compound's efficacy against cancer cells .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Antimicrobial Activity : A study assessed the compound's effectiveness against multi-drug resistant strains of bacteria. Results showed that it inhibited growth in resistant strains, highlighting its potential as a treatment option .

- Anticancer Evaluation : Another study focused on the compound's ability to induce apoptosis in breast cancer cell lines. The results indicated a dose-dependent response, with significant cell death observed at higher concentrations .

Comparative Analysis

When compared to similar compounds, such as 2-(Benzylamino)-1-(4-hydroxyphenyl)ethanone hydrochloride and 2-(Benzylamino)-1-(4-chlorophenyl)ethanone hydrochloride, the presence of the methoxy group in our compound appears to enhance both lipophilicity and biological activity. This unique property may contribute to improved membrane permeability and interaction with intracellular targets .

Q & A

Q. What advanced spectroscopic techniques are suitable for studying its degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.